An In-depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde
An In-depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzaldehyde, including its chemical identifiers, physical and chemical properties, synthesis protocols, and its relevance in research and development. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Descriptors
4-Chloro-3-nitrobenzaldehyde is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its identity is established by several key descriptors outlined below.
| Identifier | Value |
| CAS Number | 16588-34-4[1][2][3][4][5][6][7][8] |
| Chemical Name | 4-Chloro-3-nitrobenzaldehyde[2] |
| Molecular Formula | C₇H₄ClNO₃[1][2][4][7][8][9] |
| Molecular Weight | 185.56 g/mol [2][4][6][8][9] |
| IUPAC Name | 4-chloro-3-nitrobenzaldehyde[4] |
| Synonyms | Benzaldehyde, 4-chloro-3-nitro-; 3-Nitro-4-chlorobenzaldehyde; 2-Chloro-5-formylnitrobenzene[2][4] |
| EC Number | 240-645-7[2][4][6] |
| Beilstein/REAXYS | 778323[6] |
| UNII | 389H8733F1[2][4] |
Physicochemical Properties
The physical and chemical properties of 4-Chloro-3-nitrobenzaldehyde are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Off-white to light yellow to light green powder.[1][2][3] |
| Melting Point | 61-63 °C (lit.)[3][6] |
| Boiling Point | 276.5°C (rough estimate)[2][3] |
| Solubility | Water: 4 g/L (98 ºC)[2][3] |
| Density | 1.4791 (rough estimate)[2][3] |
| Flash Point | 135.1 ± 23.2 °C[2] |
| Refractive Index | 1.6000 (estimate)[2][3] |
| Storage Conditions | Store below +30°C[2], in an inert atmosphere at room temperature.[3] |
Computed and Spectroscopic Properties
Computational descriptors provide insights into the molecule's behavior in biological systems, and spectroscopic data confirms its structure.
| Computed Property | Value |
| XLogP3 | 1.7[2] |
| Topological Polar Surface Area | 62.9 Ų[4] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 1[2] |
| Complexity | 192[4] |
Spectroscopic Data: Characterization of 4-Chloro-3-nitrobenzaldehyde is typically performed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1][4][7]
Experimental Protocols
Synthesis of 4-Chloro-3-nitrobenzaldehyde
A common method for synthesizing 4-Chloro-3-nitrobenzaldehyde involves the nitration of 4-chlorobenzaldehyde.[3][5]
Materials:
Procedure:
-
A mixture of fuming nitric acid and sulfuric acid is prepared and cooled to below 10°C (specifically 5°C in one procedure).[2][3][5]
-
4-chlorobenzaldehyde is added in batches to the cooled acid mixture with continuous stirring.[3][5]
-
The reaction is allowed to proceed for 2 hours while maintaining the low temperature.[3][5]
-
Upon completion, the reaction mixture is poured slowly into crushed ice or ice water while stirring is maintained.[3][5]
-
A white solid precipitate of 4-chloro-3-nitrobenzaldehyde forms.[2][3]
-
For purification, the crude product is recrystallized from an ethanol/water solvent mixture.[3][5]
This procedure typically yields the target product in high purity (around 97% yield).[3][5]
Applications in Research and Drug Development
4-Chloro-3-nitrobenzaldehyde is a key building block in organic synthesis.[1] Its functional groups—aldehyde, chloro, and nitro—offer multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Notably, 4-Chloro-3-nitrobenzaldehyde has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[3][5] This makes it a potential drug candidate for autoimmune and allergic inflammatory diseases where VCAM-1 plays a significant role.[3][5]
Safety and Handling
4-Chloro-3-nitrobenzaldehyde is classified as an irritant and requires careful handling.[1][2][3]
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 (H315: Causes skin irritation)[2][4] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[2][4] |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction)[2][4] |
| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation)[2][4] |
Precautionary Statements: Key safety precautions include avoiding breathing dust, wearing protective gloves, eye protection, and face protection (P261, P280).[2] In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[2]
Storage: The compound is air-sensitive and should be stored under an inert atmosphere.[3] It is classified under Storage Class 11 (Combustible Solids). Personal protective equipment (PPE) should include an N95 dust mask, eyeshields, and gloves.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4 [m.chemicalbook.com]
- 4. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]
- 6. 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4 [sigmaaldrich.com]
- 7. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]

